molecular formula C14H11F3N2O B14127534 2-((3-Oxocyclohex-1-en-1-yl)amino)-4-(trifluoromethyl)benzonitrile

2-((3-Oxocyclohex-1-en-1-yl)amino)-4-(trifluoromethyl)benzonitrile

Cat. No.: B14127534
M. Wt: 280.24 g/mol
InChI Key: KNDILGZYROAJCW-UHFFFAOYSA-N
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Description

2-((3-Oxocyclohex-1-en-1-yl)amino)-4-(trifluoromethyl)benzonitrile is a complex organic compound with a unique structure that includes a trifluoromethyl group, a benzonitrile moiety, and an oxocyclohexenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Oxocyclohex-1-en-1-yl)amino)-4-(trifluoromethyl)benzonitrile typically involves the reaction of 3-oxocyclohex-1-en-1-ylamine with 4-(trifluoromethyl)benzonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and efficiency in the production process. The scalability of the synthesis method allows for the production of significant quantities of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

2-((3-Oxocyclohex-1-en-1-yl)amino)-4-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

2-((3-Oxocyclohex-1-en-1-yl)amino)-4-(trifluoromethyl)benzonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-Oxocyclohex-1-en-1-yl)amino)-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Oxocyclohex-1-en-1-yl)amino)benzonitrile
  • 4-(Trifluoromethyl)benzonitrile
  • 3-Oxocyclohex-1-en-1-ylamine

Uniqueness

2-((3-Oxocyclohex-1-en-1-yl)amino)-4-(trifluoromethyl)benzonitrile is unique due to the presence of both the trifluoromethyl group and the oxocyclohexenylamine group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H11F3N2O

Molecular Weight

280.24 g/mol

IUPAC Name

2-[(3-oxocyclohexen-1-yl)amino]-4-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C14H11F3N2O/c15-14(16,17)10-5-4-9(8-18)13(6-10)19-11-2-1-3-12(20)7-11/h4-7,19H,1-3H2

InChI Key

KNDILGZYROAJCW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)NC2=C(C=CC(=C2)C(F)(F)F)C#N

Origin of Product

United States

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